Bromopropylmagnesium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Organomagnesium compounds, also known as Grignard reagents, play a pivotal role in organic synthesis due to their reactivity and versatility. These compounds are typically synthesized through the reaction of alkyl or aryl halides with magnesium metal. The general reactivity and properties of these compounds provide a foundation for understanding specific organomagnesium reagents, including Bromopropylmagnesium, even though direct studies on this compound are scarce.

Synthesis Analysis

The synthesis of organomagnesium compounds often involves a halogen-magnesium exchange reaction. For instance, isopropylmagnesium chloride has been used to carry out bromine-magnesium exchange reactions under non-cryogenic conditions, leading to various organomagnesium compounds (Bhasin et al., 2005). This methodology highlights the potential approach for synthesizing Bromopropylmagnesium by substituting the appropriate bromoalkane precursor.

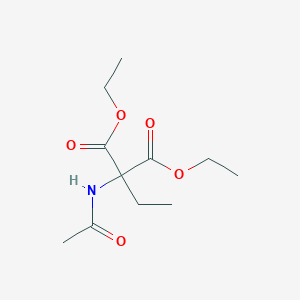

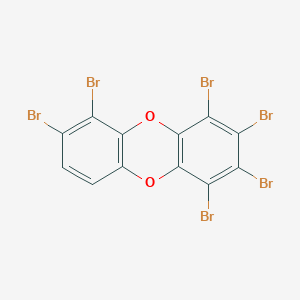

Molecular Structure Analysis

The molecular structure of organomagnesium compounds can significantly influence their reactivity and properties. For example, the crystal structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n showcases how magnesium atoms can coordinate with bromide and alkyl groups, leading to various structural motifs (Markies et al., 1989). This structural insight is crucial for understanding the potential configurations of Bromopropylmagnesium molecules.

Aplicaciones Científicas De Investigación

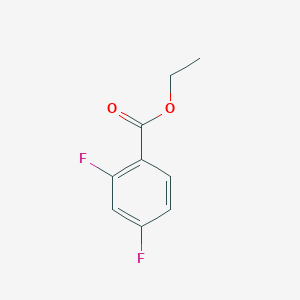

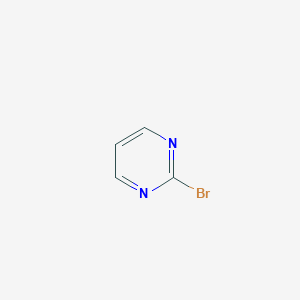

Selective Halide-Magnesium Exchange

One application involves the selective halide-magnesium exchange in aromatic halides bearing sensitive functional groups. This process allows for the formation of Grignard reagents, which are subsequently used to synthesize arylboronic acids in good to excellent yields. This method showcases the ability of bromopropylmagnesium analogs to engage in selective transformations while preserving labile functional groups (Wang et al., 2006).

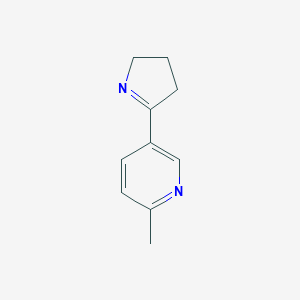

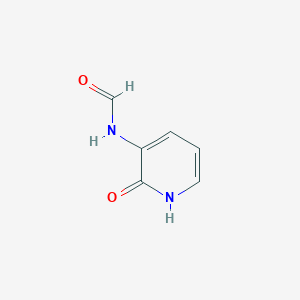

Synthesis of Pyridylselenium Compounds

Another application includes the one-pot synthesis of pyridylselenium compounds through bromine-magnesium exchange under non-cryogenic conditions. This technique highlights the utility of bromopropylmagnesium analogs in facilitating the synthesis of unsymmetrical organic selenium compounds, which are of interest due to their unique properties and potential applications in organic electronics and catalysis (Bhasin et al., 2005).

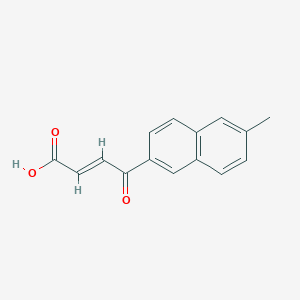

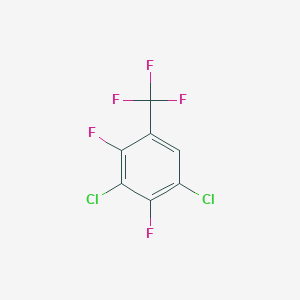

Preparation of Functionalized Alkenylmagnesium Bromides

Functionalized alkenylmagnesium bromides can be prepared via a smooth bromine–magnesium exchange, showcasing the reactivity and application of bromopropylmagnesium analogs in creating new organomagnesium species. These species can then react with various electrophiles to produce diverse organic compounds, highlighting the versatility of organomagnesium reagents in synthetic organic chemistry (Thibonnet & Knochel, 2000).

Mecanismo De Acción

Propylmagnesium Bromide, also known as n-propylmagnesium bromide or Bromopropylmagnesium, is an organomagnesium compound with the chemical formula C3H7BrMg . It is a Grignard reagent, a class of reagents named after the French chemist Victor Grignard .

Target of Action

The primary targets of Propylmagnesium Bromide are carbonyl compounds such as ketones, aldehydes, and esters . These compounds have a polar carbonyl group (C=O), which is electrophilic and thus susceptible to attack by nucleophiles like the Grignard reagent .

Mode of Action

Propylmagnesium Bromide acts as a nucleophile, donating its negatively charged carbon atom to the electrophilic carbon atom of the carbonyl group in the target molecule . This nucleophilic addition reaction results in the formation of an alkoxide intermediate, which can then be protonated to yield an alcohol .

Biochemical Pathways

The reaction of Propylmagnesium Bromide with carbonyl compounds is a key step in many synthetic pathways for producing alcohols . The resulting alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound .

Pharmacokinetics

It’s worth noting that grignard reagents are generally sensitive to moisture and must be prepared and used under anhydrous conditions .

Result of Action

The reaction of Propylmagnesium Bromide with a carbonyl compound results in the formation of an alcohol . This transformation is a fundamental and widely used method for the synthesis of alcohols in organic chemistry .

Action Environment

The efficacy and stability of Propylmagnesium Bromide are highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and thus must be prepared and handled under anhydrous and inert conditions . They are typically used in solvents such as diethyl ether or tetrahydrofuran .

Propiedades

IUPAC Name |

magnesium;propane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPKMAWLOMPRS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromopropylmagnesium | |

CAS RN |

927-77-5 |

Source

|

| Record name | Bromopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopropylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)